Cas no 68867-20-9 (6-Iodo-2-methyl-1,3-benzothiazole)
6-Iodo-2-methyl-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- 6-IODO-2-METHYL-1,3-BENZOTHIAZOLE 90
- Benzothiazole,6-iodo-2-methyl-
- 6-Iod-2-methyl-benzthiazol
- 6-Iodo-2-methyl-1,3-benzothiazole
- 6-iodo-2-methyl-benzothiazole
- 6-Jod-2-methyl-benzothiazol
- BAS 00482414
- SCHEMBL1621668
- 68867-20-9
- 6-iodo-2-methylbenzo[d]thiazole
- YVXGKAZJAUWMPM-UHFFFAOYSA-N
- AKOS000507427
- FT-0716576
- 6-IODO-2-METHYL-1,3-BENZOTHIAZOLE90
- 4-morpholin-4-yl-4-oxobut-2-enoic acid
- 6-iodo-2-methylbenzothiazole
- MFCD00464068
- DB-074079
- G73219
-
- MDL: MFCD00464068
- Inchi: 1S/C8H6INS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
- InChI Key: YVXGKAZJAUWMPM-UHFFFAOYSA-N
- SMILES: IC1C=CC2=C(C=1)SC(C)=N2
Computed Properties
- Exact Mass: 274.92700
- Monoisotopic Mass: 274.92657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Density: 1.902
- Melting Point: 134 °C
- Boiling Point: 323.4°C at 760 mmHg
- Flash Point: 149.4°C
- Refractive Index: 1.739
- PSA: 41.13000
- LogP: 3.20930
6-Iodo-2-methyl-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM524053-1g |
6-Iodo-2-methylbenzo[d]thiazole |
68867-20-9 | 97% | 1g |
$972 | 2024-07-24 | |
| Apollo Scientific | OR8663-250mg |
6-Iodo-2-methyl-1,3-benzothiazole |
68867-20-9 | 250mg |
£30.00 | 2025-02-20 | ||
| Apollo Scientific | OR8663-1g |
6-Iodo-2-methyl-1,3-benzothiazole |
68867-20-9 | 1g |
£72.00 | 2025-02-20 | ||
| Apollo Scientific | OR8663-5g |
6-Iodo-2-methyl-1,3-benzothiazole |
68867-20-9 | 5g |
£279.00 | 2025-02-20 | ||
| abcr | AB225123-1 g |
6-Iodo-2-methyl-1,3-benzothiazole; . |
68867-20-9 | 1g |
€129.50 | 2023-04-27 | ||
| eNovation Chemicals LLC | D135111-1g |
6-IODO-2-METHYL-1,3-BENZOTHIAZOLE90 |
68867-20-9 | 95% | 1g |
$680 | 2024-08-03 | |
| eNovation Chemicals LLC | D135111-5g |
6-IODO-2-METHYL-1,3-BENZOTHIAZOLE90 |
68867-20-9 | 95% | 5g |
$1480 | 2024-08-03 | |
| Alichem | A051000222-1g |
6-Iodo-2-methylbenzothiazole |
68867-20-9 | 98% | 1g |
$400.00 | 2023-09-01 | |
| TRC | B451003-50mg |
6-Iodo-2-methyl-1,3-benzothiazole |
68867-20-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B451003-100mg |
6-Iodo-2-methyl-1,3-benzothiazole |
68867-20-9 | 100mg |
$ 70.00 | 2022-06-07 |
6-Iodo-2-methyl-1,3-benzothiazole Suppliers
6-Iodo-2-methyl-1,3-benzothiazole Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Additional information on 6-Iodo-2-methyl-1,3-benzothiazole
Professional Introduction to 6-Iodo-2-methyl-1,3-benzothiazole (CAS No. 68867-20-9)
6-Iodo-2-methyl-1,3-benzothiazole, identified by the Chemical Abstracts Service Number (CAS No.) 68867-20-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and utility in drug development. The presence of an iodine substituent at the 6-position and a methyl group at the 2-position imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further exploration in therapeutic applications.
The structural framework of 6-Iodo-2-methyl-1,3-benzothiazole consists of a benzene ring fused with a thiazole ring, with specific functional groups attached at designated positions. The iodine atom at the 6-position serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives through cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These reactions are widely employed in medicinal chemistry to construct biaryl structures, which are prevalent in many bioactive molecules. The methyl group at the 2-position contributes to the overall electronic distribution of the molecule, influencing its reactivity and interaction with biological targets.
In recent years, there has been a surge in research focused on benzothiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds incorporating the benzothiazole scaffold exhibit properties ranging from antimicrobial and anti-inflammatory effects to anticancer and antiviral capabilities. The specific arrangement of substituents on the benzothiazole core can significantly modulate these activities, making it crucial to understand the structural-activity relationships (SAR) within this class of compounds.
One area where 6-Iodo-2-methyl-1,3-benzothiazole has shown promise is in the development of anticancer agents. The iodine substituent allows for facile introduction of additional functional groups that can target specific enzymes or receptors involved in cancer cell proliferation and survival. For instance, recent studies have explored the use of benzothiazole derivatives as inhibitors of tyrosine kinases, which are overexpressed in many cancer types. The ability to modify the 6-Iodo-2-methyl-1,3-benzothiazole core through cross-coupling reactions has enabled researchers to generate libraries of compounds for high-throughput screening (HTS) to identify potent inhibitors.
Another significant application of 6-Iodo-2-methyl-1,3-benzothiazole lies in its role as a precursor in synthesizing more complex pharmacophores. The thiazole ring itself is a key pharmacological moiety found in numerous approved drugs, including antifungals and cardiovascular agents. By leveraging 6-Iodo-2-methyl-1,3-benzothiazole as a starting material, chemists can efficiently construct derivatives with tailored biological profiles. For example, modifications at the 5-position of the thiazole ring have been shown to enhance binding affinity to certain protein targets, suggesting that this compound could serve as a scaffold for developing novel therapeutic agents.
The synthesis of 6-Iodo-2-methyl-1,3-benzothiazole typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the bromination of 2-methylbenzothiazole followed by palladium-catalyzed iodination using NIS (nitrile iodide) or I₂ under suitable conditions. The choice of catalyst and reaction conditions is critical to achieving high yields and purity, which are essential for subsequent applications in drug discovery.
In addition to its pharmaceutical relevance, 6-Iodo-2-methyl-1,3-benzothiazole has found utility in materials science and agrochemical research. Its ability to participate in various coupling reactions makes it a valuable building block for designing advanced materials with specific electronic properties. Furthermore, derivatives of this compound have been investigated for their potential as pesticides or herbicides due to their ability to interact with biological systems at low concentrations.
The growing interest in 6-Iodo-2-methyl-1,3-benzothiazole underscores its versatility and potential impact across multiple scientific disciplines. As research continues to uncover new applications and synthetic methodologies, this compound is likely to remain a cornerstone in both academic and industrial settings. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully harness its therapeutic potential and address unmet medical needs.
Future directions in the study of 6-Iodo-2-methyl-1,3-benzothiazole may include exploring its role in modulating neurological disorders or developing it into prodrugs that release active species under physiological conditions. Advances in computational chemistry could also aid in predicting novel derivatives with enhanced efficacy or reduced toxicity. By integrating experimental data with predictive modeling, researchers can accelerate the discovery process and bring new treatments to patients more quickly.
In conclusion,6-Iodo-2-methyl-1,3-benzothiazole (CAS No. 68867-20-9) represents a fascinating compound with far-reaching implications in pharmaceuticals and beyond. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists seeking to develop innovative therapeutics. As our understanding of its properties evolves, so too will its applications, shaping the future landscape of medicinal chemistry.
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